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2,6-Dimethylpyrazine-d6 -

2,6-Dimethylpyrazine-d6

Catalog Number: EVT-12512124
CAS Number:
Molecular Formula: C6H8N2
Molecular Weight: 114.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6-Dimethylpyrazine-d6 is a deuterated form of 2,6-Dimethylpyrazine, an organic compound belonging to the class of pyrazines. Pyrazines are characterized by a six-membered aromatic heterocyclic structure that includes two nitrogen atoms at positions 1 and 4, and four carbon atoms. This compound is known for its nutty, cocoa, and roasted aroma, contributing to the flavor profile of various foods such as coffee, whiskey, and roasted nuts. It is classified as an alkylpyrazine, which are naturally occurring compounds that often have low odor thresholds and are significant in food flavoring and aroma enhancement .

Source

2,6-Dimethylpyrazine-d6 can be derived from natural sources or synthesized in the laboratory. It is found in foods like black and green tea, whiskey, potato chips, and roasted coffee. The compound is also produced through the Maillard reaction during cooking processes .

Classification
  • Chemical Formula: C₆H₈N₂ (for 2,6-Dimethylpyrazine)
  • IUPAC Name: 2,6-dimethylpyrazine
  • CAS Number: 108-50-9
  • Molecular Weight: 108.1411 g/mol
  • Classification: Organic compounds → Pyrazines → Alkylpyrazines
Synthesis Analysis

Methods

The synthesis of 2,6-Dimethylpyrazine-d6 can be achieved through various methods:

  1. Deuteration of 2,6-Dimethylpyrazine: This involves substituting hydrogen atoms in the compound with deuterium. This can be performed using deuterated reagents in a controlled environment.
  2. Pyrazine Synthesis: Starting from simpler precursors such as acetylacetone and hydrazine derivatives under acidic or basic conditions can yield pyrazines including the dimethyl variant.
  3. Natural Sources: Certain bacterial strains have been shown to biosynthesize pyrazines including 2,6-Dimethylpyrazine through fermentation processes .

Technical Details

The technical details of synthesis may include temperature control, reaction time optimization, and purification techniques such as distillation or chromatography to isolate the desired compound.

Molecular Structure Analysis

Structure

The molecular structure of 2,6-Dimethylpyrazine-d6 features a pyrazine ring with two methyl groups attached at the 2 and 6 positions. The deuterated version would replace certain hydrogen atoms with deuterium.

  • Structural Formula:
    C6H8N2\text{C}_6\text{H}_8\text{N}_2

Data

  • InChI Identifier: InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3
  • InChI Key: HJFZAYHYIWGLNL-UHFFFAOYSA-N
  • SMILES Notation: CC1=CN=CC(C)=N1
Chemical Reactions Analysis

Reactions

2,6-Dimethylpyrazine-d6 participates in various chemical reactions typical of pyrazines:

  1. Electrophilic Substitution: The electron-rich nature of the pyrazine ring allows for electrophilic substitution reactions.
  2. Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones under acidic conditions.
  3. Oxidation Reactions: The compound can be oxidized to form various derivatives.

Technical Details

The reactions often require specific catalysts or conditions (e.g., temperature and pH) to facilitate the transformation while maintaining structural integrity.

Mechanism of Action

Process

The mechanism of action for 2,6-Dimethylpyrazine-d6 involves its interaction with biological systems where it may serve as a flavor enhancer or aroma compound:

  1. Flavor Release: Upon heating or cooking, it volatilizes and contributes to the aroma profile of food.
  2. Biochemical Pathways: In fermentation processes (e.g., by Bacillus strains), it may be produced as a secondary metabolite contributing to flavor complexity .

Data

Studies indicate that alkylpyrazines can act on olfactory receptors influencing taste perception significantly in food products.

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Melting Point: Approximately 35–40°C
  • Boiling Point: Approximately 154°C
  • Density: Approximately 0.965 g/cm³ at 50°C .

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
Applications

Scientific Uses

2,6-Dimethylpyrazine-d6 is utilized primarily in:

  1. Flavoring Agents: It is incorporated into food products to enhance flavors such as chocolate, coffee, and meat.
  2. Analytical Chemistry: Used as a standard in gas chromatography for flavor analysis due to its distinct aroma profile.
  3. Biochemical Research: Investigated for its role in microbial fermentation processes and its potential health effects when consumed .

Properties

Product Name

2,6-Dimethylpyrazine-d6

IUPAC Name

2,6-bis(trideuteriomethyl)pyrazine

Molecular Formula

C6H8N2

Molecular Weight

114.18 g/mol

InChI

InChI=1S/C6H8N2/c1-5-3-7-4-6(2)8-5/h3-4H,1-2H3/i1D3,2D3

InChI Key

HJFZAYHYIWGLNL-WFGJKAKNSA-N

Canonical SMILES

CC1=CN=CC(=N1)C

Isomeric SMILES

[2H]C([2H])([2H])C1=CN=CC(=N1)C([2H])([2H])[2H]

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